{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate
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Overview
Description
{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a propoxybenzoyl group, and a carbonate ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-aminophenol with 3-propoxybenzoyl chloride to form the intermediate 2-methoxy-5-[methyl(3-propoxybenzoyl)amino]phenol. This intermediate is then reacted with methyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to alcohols.
Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-[(phenylamino)methyl]phenol: Similar structure but lacks the propoxybenzoyl group.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine and alkyl substituents.
Uniqueness
{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
90234-53-0 |
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Molecular Formula |
C20H22NO6- |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[2-methoxy-5-[methyl-(3-propoxybenzoyl)amino]phenyl]methyl carbonate |
InChI |
InChI=1S/C20H23NO6/c1-4-10-26-17-7-5-6-14(12-17)19(22)21(2)16-8-9-18(25-3)15(11-16)13-27-20(23)24/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,24)/p-1 |
InChI Key |
JHINQWRWLIOZLO-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)COC(=O)[O-] |
Origin of Product |
United States |
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